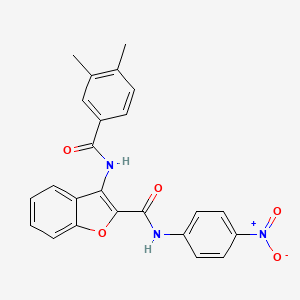

3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Description

3-(3,4-Dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative featuring two critical structural motifs: a 3,4-dimethylbenzamido group at the 3-position of the benzofuran core and a 4-nitrophenyl substituent at the carboxamide nitrogen. Benzofuran carboxamides are of interest in medicinal and materials chemistry due to their diverse biological activities and tunable electronic profiles . The 4-nitrophenyl group is a strong electron-withdrawing moiety, likely enhancing the compound’s stability and influencing its reactivity in synthetic or biological contexts.

Properties

IUPAC Name |

3-[(3,4-dimethylbenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5/c1-14-7-8-16(13-15(14)2)23(28)26-21-19-5-3-4-6-20(19)32-22(21)24(29)25-17-9-11-18(12-10-17)27(30)31/h3-13H,1-2H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHAEORPBRWOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 429.4 g/mol

- CAS Number : 887897-61-2

The biological activity of 3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.

- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways.

- Gene Expression Modulation : The compound may affect the expression of genes related to inflammation and apoptosis.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

Several studies have investigated the anticancer potential of benzofuran derivatives, including 3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide. For instance, it has shown significant cytotoxicity against various cancer cell lines.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. It is hypothesized that the presence of the nitrophenyl group enhances its anti-inflammatory activity.

Antimicrobial Activity

Research indicates that benzofuran derivatives possess antimicrobial properties. Preliminary studies suggest that 3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide may inhibit the growth of various bacterial strains.

Case Studies

- Cytotoxicity Study : A study involving human promyelotic leukemia HL-60 cells revealed that the compound exhibited cytotoxicity comparable to established chemotherapeutic agents. The mechanism was linked to apoptosis induction via caspase activation .

- Inflammation Model : In a murine model of inflammation, the compound significantly reduced edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

3,4-Dimethylbenzamido vs. 3-Methylbenzamido

The compound 3-(3-methylbenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS: 887897-52-1, ) differs by lacking a methyl group at the 4-position of the benzamido ring. Key comparisons include:

- Molecular Weight : The dimethyl derivative (target compound) has a molecular formula of C24H19N3O5 (estimated molecular weight: ~429.4 g/mol), compared to C23H17N3O5 (415.4 g/mol) for the 3-methyl analog .

- Lipophilicity : The additional methyl group in the target compound may increase logP values, enhancing membrane permeability but reducing aqueous solubility.

- Synthetic Accessibility : Introducing a second methyl group could complicate regioselective synthesis, requiring optimized conditions to avoid byproducts.

3,4-Dimethylbenzamido vs. 3-Methoxybenzamido

The methoxy-substituted analog 3-(3-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS: 887897-71-4, ) replaces methyl groups with a methoxy moiety:

- Electronic Effects: The methoxy group is electron-donating via resonance, contrasting with the electron-neutral methyl groups.

- Molecular Weight : The methoxy derivative has a higher molecular weight (431.4 g/mol vs. ~429.4 g/mol for the target compound) due to the oxygen atom.

- Solubility : The polar methoxy group may improve solubility in polar solvents compared to the hydrophobic dimethyl variant.

Variations in the N-Substituent: 4-Nitrophenyl vs. 4-Methylphenyl

The compound 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide () features a 4-methylphenyl group instead of 4-nitrophenyl:

- Electronic Properties : The nitro group is strongly electron-withdrawing, stabilizing the carboxamide via resonance and inductive effects. The methyl group, being electron-donating, may reduce stability in oxidative environments .

- Biological Activity : Nitro groups are often associated with enhanced bioactivity (e.g., antimicrobial or anticancer properties) but may increase toxicity risks. The methylphenyl analog could exhibit milder pharmacological effects.

Comparative Data Table

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.